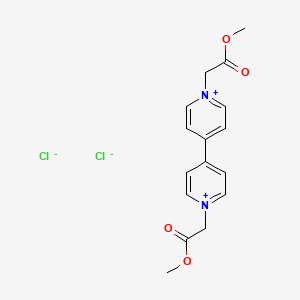
1,1'-Bis(2-methoxy-2-oxoethyl)-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. It is a bipyridinium derivative, which means it contains two pyridine rings connected by a central carbon atom. This compound is often used in various scientific research applications due to its reactivity and potential for forming complex structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with 2-methoxy-2-oxoethyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: The methoxy and oxoethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium dihydrides.
Applications De Recherche Scientifique
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound can be used in studies involving redox reactions and electron transfer processes.
Industry: The compound is used in the development of new materials, such as conductive polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride involves its ability to participate in redox reactions. The bipyridinium core can undergo reversible oxidation and reduction, making it a useful component in electron transfer processes. The methoxy and oxoethyl groups can also interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A simpler bipyridinium compound without the methoxy and oxoethyl groups.
1,1’-Dimethyl-4,4’-bipyridinium dichloride: Another bipyridinium derivative with different substituents.
1,1’-Diethyl-4,4’-bipyridinium dichloride: Similar to the dimethyl derivative but with ethyl groups.
Uniqueness
1,1’-Bis(2-methoxy-2-oxoethyl)-4,4’-bipyridin-1-ium dichloride is unique due to the presence of the methoxy and oxoethyl groups, which enhance its reactivity and potential for forming complex structures. These functional groups also make it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
76784-69-5 |
|---|---|
Formule moléculaire |
C16H18Cl2N2O4 |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
methyl 2-[4-[1-(2-methoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dichloride |
InChI |
InChI=1S/C16H18N2O4.2ClH/c1-21-15(19)11-17-7-3-13(4-8-17)14-5-9-18(10-6-14)12-16(20)22-2;;/h3-10H,11-12H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZYUQKRNXTIZKRG-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


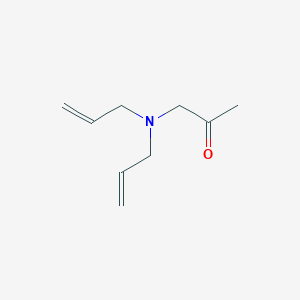
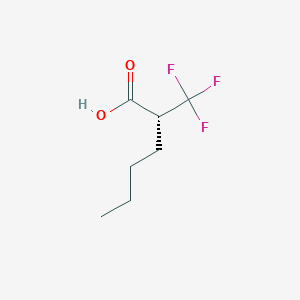
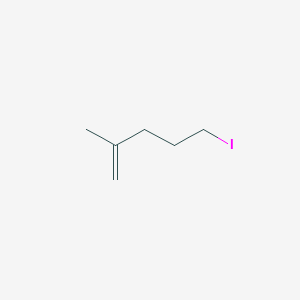

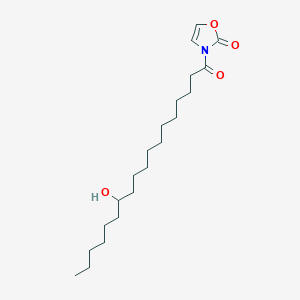

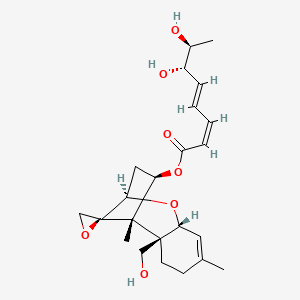
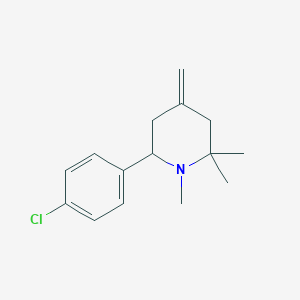

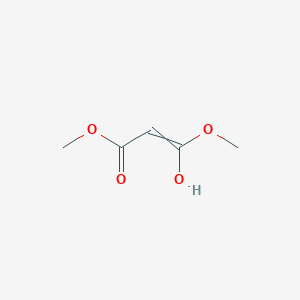

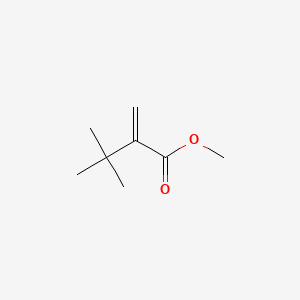
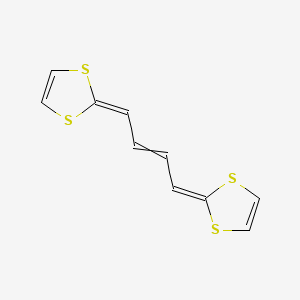
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
